An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-methylpropan-1-one
An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-methylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)-2-methylpropan-1-one, also known by its common name 4'-chloroisobutyrophenone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a para-substituted chlorophenyl ring attached to an isobutyryl group, provides a versatile scaffold for the development of more complex molecules. This technical guide offers a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental details and data relevant to researchers in the fields of chemistry and drug development.
Chemical Identity and Physical Properties
The fundamental properties of 1-(4-Chlorophenyl)-2-methylpropan-1-one are summarized in the table below. These data are crucial for its identification, handling, and use in chemical reactions.
| Property | Value | Reference |
| IUPAC Name | 1-(4-Chlorophenyl)-2-methylpropan-1-one | [1] |
| Synonyms | 4'-Chloroisobutyrophenone, p-Chloroisobutyrophenone | [1] |
| CAS Number | 18713-58-1 | [1] |
| Molecular Formula | C₁₀H₁₁ClO | [1] |
| Molecular Weight | 182.64 g/mol | [1] |
| Appearance | Not definitively reported; likely a solid or oil at room temperature. | |
| Melting Point | Not definitively reported. | |
| Boiling Point | Not definitively reported. | |
| Solubility | Expected to be soluble in common organic solvents. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1-(4-Chlorophenyl)-2-methylpropan-1-one. Predicted and available experimental data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | |
| Solvent | CDCl₃ (predicted) |
| Frequency | Not specified |
| Chemical Shift (δ) [ppm] | Assignment |
| ~7.85 (d, 2H) | Aromatic protons ortho to the carbonyl group |
| ~7.40 (d, 2H) | Aromatic protons meta to the carbonyl group |
| ~3.50 (sept, 1H) | Methine proton (-CH) of the isopropyl group |
| ~1.20 (d, 6H) | Methyl protons (-CH₃) of the isopropyl group |
| ¹³C NMR | |
| Solvent | Not specified |
| Frequency | Not specified |
| Chemical Shift (δ) [ppm] | Assignment |
| ~204.5 | Carbonyl carbon (C=O) |
| ~139.0 | Aromatic carbon bearing the chlorine atom (C-Cl) |
| ~135.0 | Aromatic carbon attached to the carbonyl group (ipso-C) |
| ~129.5 | Aromatic carbons ortho to the carbonyl group |
| ~128.5 | Aromatic carbons meta to the carbonyl group |
| ~35.5 | Methine carbon (-CH) of the isopropyl group |
| ~19.0 | Methyl carbons (-CH₃) of the isopropyl group |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~1680 | C=O stretching (ketone) |
| ~1590, 1485, 1400 | C=C stretching (aromatic) |
| ~830 | C-H bending (para-disubstituted benzene) |
| ~750 | C-Cl stretching |
Mass Spectrometry (MS)
| m/z | Assignment |
| 182/184 | Molecular ion [M]⁺ (presence of ³⁵Cl/³⁷Cl) |
| 141/143 | [M - C₃H₇]⁺ (loss of isopropyl group) |
| 139/141 | [C₇H₄ClO]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
| 43 | [C₃H₇]⁺ (isopropyl cation) |
Experimental Protocols
Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one via Friedel-Crafts Acylation
The primary method for the synthesis of 1-(4-chlorophenyl)-2-methylpropan-1-one is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2]
Reaction:
Chlorobenzene + Isobutyryl Chloride --(AlCl₃)--> 1-(4-Chlorophenyl)-2-methylpropan-1-one
General Procedure:
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Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is charged with anhydrous aluminum chloride and a suitable inert solvent (e.g., dichloromethane or carbon disulfide). The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Chlorobenzene is added to the flask. Isobutyryl chloride is then added dropwise from the addition funnel to the stirred suspension at a controlled temperature, typically between 0 °C and room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 1-(4-chlorophenyl)-2-methylpropan-1-one.
Caption: Friedel-Crafts acylation synthesis pathway.
Reduction of 1-(4-Chlorophenyl)-2-methylpropan-1-one to 1-(4-Chlorophenyl)-2-methylpropan-1-ol
The ketone functionality of 1-(4-chlorophenyl)-2-methylpropan-1-one can be readily reduced to a secondary alcohol using hydride-donating reagents like sodium borohydride (NaBH₄).[3][4]
Reaction:
1-(4-Chlorophenyl)-2-methylpropan-1-one --(NaBH₄, Solvent)--> 1-(4-Chlorophenyl)-2-methylpropan-1-ol
General Procedure:
-
Dissolution: 1-(4-Chlorophenyl)-2-methylpropan-1-one is dissolved in a suitable protic solvent, typically methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred solution at a controlled temperature, usually 0 °C, to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reduction is monitored by TLC or GC until the starting ketone is no longer detectable.
-
Work-up: The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to neutralize the excess NaBH₄ and decompose the borate esters.
-
Extraction and Purification: The product is extracted into an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The resulting crude alcohol can be purified by recrystallization or column chromatography.
Caption: Reduction of the ketone to a secondary alcohol.
Potential Applications in Research and Drug Development
While specific biological activities of 1-(4-chlorophenyl)-2-methylpropan-1-one are not extensively documented, its structural motifs are present in various biologically active compounds. The acetophenone core is a scaffold found in molecules with a wide range of pharmacological properties.
-
As a Synthetic Intermediate: The primary role of this compound is as a building block for more complex molecules. The ketone functionality can be a handle for various chemical transformations, including but not limited to, reductive amination to form amines, aldol condensations to form α,β-unsaturated ketones (chalcones), and reactions with Grignard reagents to introduce further substituents.
-
Potential for Biological Activity: Substituted acetophenones have been investigated for various biological activities, including antimicrobial, antifungal, and as inhibitors of enzymes such as acetylcholinesterase.[5][6] The presence of the chlorophenyl group can influence the lipophilicity and electronic properties of a molecule, which are critical factors for its pharmacokinetic and pharmacodynamic profiles. Therefore, derivatives of 1-(4-chlorophenyl)-2-methylpropan-1-one could be of interest in screening for various biological targets.
Conclusion
1-(4-Chlorophenyl)-2-methylpropan-1-one is a readily accessible and synthetically versatile intermediate. This guide has provided a summary of its key chemical and physical properties, spectroscopic data, and general protocols for its synthesis and a common transformation. While direct biological applications are yet to be widely reported, its utility as a scaffold for the synthesis of more complex molecules makes it a compound of interest for researchers in organic synthesis and medicinal chemistry. Further investigation into the biological activities of its derivatives may unveil novel therapeutic agents.
References
- 1. 1-(4-Chlorophenyl)-2-methylpropan-1-one | C10H11ClO | CID 72865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
